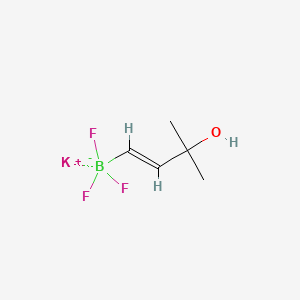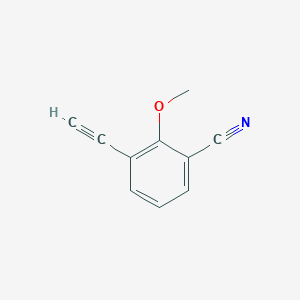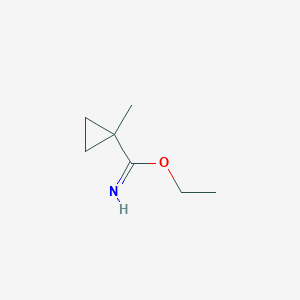
Methyl 2-chloro-6-fluoro-3-formylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-6-fluoro-3-formylbenzoate is an organic compound with the molecular formula C9H6ClFO3 It is a derivative of benzoic acid, featuring a chloro, fluoro, and formyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-6-fluoro-3-formylbenzoate typically involves the esterification of 2-chloro-6-fluoro-3-formylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-6-fluoro-3-formylbenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic substitution: Products include derivatives with different functional groups replacing the chloro group.
Reduction: The major product is methyl 2-chloro-6-fluoro-3-hydroxymethylbenzoate.
Oxidation: The major product is methyl 2-chloro-6-fluoro-3-carboxybenzoate.
Applications De Recherche Scientifique
Methyl 2-chloro-6-fluoro-3-formylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-chloro-6-fluoro-3-formylbenzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,4-dichloro-5-fluorobenzoate
- Ethyl 6-bromo-2-fluoro-3-formylbenzoate
- Methyl 2,4-dichloro-6-methylbenzoate
Uniqueness
Methyl 2-chloro-6-fluoro-3-formylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both chloro and fluoro substituents on the benzene ring, along with the formyl group, makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H6ClFO3 |
|---|---|
Poids moléculaire |
216.59 g/mol |
Nom IUPAC |
methyl 2-chloro-6-fluoro-3-formylbenzoate |
InChI |
InChI=1S/C9H6ClFO3/c1-14-9(13)7-6(11)3-2-5(4-12)8(7)10/h2-4H,1H3 |
Clé InChI |
ZXXAAKPHNLHRRL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1Cl)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




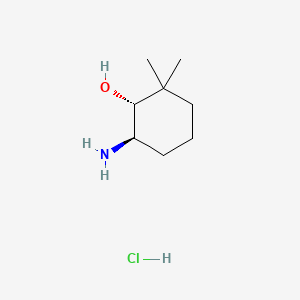
![Potassium trifluoro(1H-pyrrolo[2,3-b]pyridin-5-yl)borate](/img/structure/B13469058.png)
![(1R)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13469062.png)
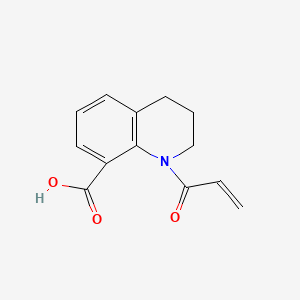
![3-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13469066.png)
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid](/img/structure/B13469069.png)
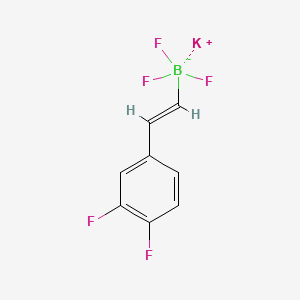
![3-[4-(Azetidin-3-yl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13469077.png)

